AG-205

Beschreibung

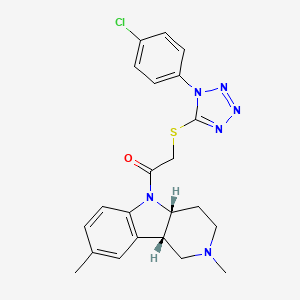

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1375078-57-1 |

|---|---|

Molekularformel |

C22H23ClN6OS |

Molekulargewicht |

455.0 g/mol |

IUPAC-Name |

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |

InChI-Schlüssel |

GJNBAISSZRNGTM-UYAOXDASSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

Kanonische SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AG-205 in Scientific Research

Dual Identities of AG-205: A Comprehensive Analysis for Researchers

The designation AG-205 in scientific literature refers to two distinct small molecules with disparate biological activities. This guide provides a detailed technical overview of each compound, tailored for researchers, scientists, and drug development professionals. The information is segregated to prevent ambiguity, with a focus on quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Part 1: AG-205 - The Antibacterial Agent Targeting FabK

AG-205, in the context of antibacterial research, is a potent inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae. This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.

Quantitative Data

The following tables summarize the inhibitory and antibacterial activity of AG-205 against FabK and S. pneumoniae.

| Parameter | Value | Target | Reference |

| IC50 | 1.5 µM | S. pneumoniae FabK | [1] |

| IC50 | 2.2 µM | Mutant FabK (from strain KU197) | [1] |

Table 1: In Vitro Inhibitory Activity of AG-205.

| S. pneumoniae Strains | MIC (µg/mL) | Reference |

| Most clinical isolates | 1 to 8 | [1] |

| 6 out of 30 clinical isolates | >16 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of AG-205.

Experimental Protocols

Macromolecular Synthesis Assay

This assay is employed to determine the specific cellular pathway targeted by an antimicrobial agent.[2]

-

Cell Culture: Streptococcus pneumoniae IP692 is grown to the exponential phase in Brain Heart Infusion (BHI) broth.

-

Compound Addition: AG-205 is added to the cell culture.

-

Radiolabeling: Radiolabeled precursors for various macromolecules are added to the culture. These include:

-

[2-¹⁴C]thymidine for DNA synthesis

-

[U-¹⁴C]uridine for RNA synthesis

-

L-[4,5-³H]leucine for protein synthesis

-

[2-¹⁴C]acetic acid for lipid synthesis

-

N-acetyl-d-[1-¹⁴C]glucosamine for cell wall synthesis

-

-

Incubation and Precipitation: After a 60-minute incubation, a portion of the cell suspension is transferred to 10% trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Quantification: The precipitate is collected on a GF/C glass filter, and the radioactivity is measured using a liquid scintillation counter. A selective decrease in the incorporation of a specific radiolabeled precursor indicates the targeted pathway. For AG-205, a dose-dependent inhibition of [2-¹⁴C]acetic acid incorporation was observed, signifying the inhibition of lipid biosynthesis.[1]

Signaling Pathways and Mechanisms

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by AG-205

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. FabK catalyzes the final, rate-limiting reduction step in each elongation cycle. AG-205 specifically binds to and inhibits FabK, thereby halting fatty acid synthesis.

Part 2: AG-205 - The PGRMC1 Ligand and Putative Anticancer Agent

In the realm of cancer research, AG-205 has been investigated as a ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1). PGRMC1 is a heme-binding protein implicated in tumorigenesis, promoting cell proliferation, migration, and resistance to apoptosis.[3][4] However, recent studies have revealed that AG-205 is not specific to PGRMC1 and exhibits significant off-target effects.

Quantitative Data

The following table summarizes the effects of AG-205 on various cancer cell lines.

| Cell Line | Effect | Concentration | Reference |

| ZR-75-1 (ER-positive breast cancer) | Apoptosis Induction | 50 µM | [5] |

| MDA-MB-468 (Triple-negative breast cancer) | Apoptosis Induction | 50 µM | [5] |

| ZR-75-1 | G1-phase cell cycle arrest | 50 µM | [5] |

| MDA-MB-468 | G1-phase cell cycle arrest | 50 µM | [5] |

| A549 (Non-small cell lung cancer) | Decreased cell viability | 20 µM | [6] |

| MDA-MB-468 | Decreased cell viability | 20 µM | [6] |

| SMKT-R3 (Renal cancer) | Inhibition of sulfatide synthesis | low µM | [7] |

| CHO cells | Inhibition of galactosylceramide synthesis | low µM | [7] |

Table 3: In Vitro Effects of AG-205 on Cancer Cell Lines.

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive capacity of cancer cells through an extracellular matrix.[8][9]

-

Chamber Preparation: A microporous membrane insert (e.g., 8.0 µm pore size) is coated with a basement membrane matrix, such as Matrigel, and placed in a well of a 24-well plate.

-

Cell Seeding: Cancer cells, pre-treated with AG-205 or a vehicle control, are seeded into the upper compartment of the insert in serum-free medium.

-

Chemoattractant: The lower chamber contains a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the AG-205-treated group compared to the control indicates inhibition of invasion.

Signaling Pathways and Mechanisms

PGRMC1-Mediated Tumorigenesis

PGRMC1 is thought to promote cancer by interacting with and stabilizing various proteins, including the epidermal growth factor receptor (EGFR), and by influencing pathways that lead to increased cell proliferation and survival.[10][11]

Off-Target Effects of AG-205

Recent evidence indicates that AG-205 is not a specific inhibitor of PGRMC1.[7] It has been shown to directly inhibit UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in the synthesis of galactosylceramide and sulfatide, which are important components of myelin and are implicated in various cellular processes.[7][12] This inhibition occurs independently of PGRMC1 expression.

Conclusion and Future Directions

The dual identity of AG-205 necessitates careful consideration by researchers. As an inhibitor of bacterial FabK, it represents a potential lead for the development of novel antibiotics against Streptococcus pneumoniae. However, its instability in the presence of blood presents a significant hurdle for in vivo applications.[1]

In the context of cancer research, the initial promise of AG-205 as a specific PGRMC1 inhibitor has been challenged by the discovery of its off-target effects.[7] While it demonstrates anti-proliferative and pro-apoptotic activity in various cancer cell lines, these effects may not be solely attributable to PGRMC1 inhibition. Future research should focus on elucidating the full spectrum of its molecular targets to better understand its mechanism of action and to assess its therapeutic potential accurately. The use of AG-205 as a specific pharmacological tool to probe PGRMC1 function should be approached with caution, and its effects should be interpreted in light of its known off-target activities.

References

- 1. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 3. Progesterone receptor membrane component 1 (Pgrmc1): a heme-1 domain protein that promotes tumorigenesis and is inhibited by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. mdpi.com [mdpi.com]

- 11. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

AG-205 as a PGRMC1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-205 is a widely utilized small molecule inhibitor historically attributed to targeting Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in a multitude of cellular processes including cholesterol metabolism, steroidogenesis, and cancer progression. This technical guide provides a comprehensive overview of AG-205, summarizing its mechanism of action, effects on cellular pathways, and quantitative data from key experimental findings. Notably, this guide also addresses the emerging evidence that challenges the specificity of AG-205 for PGRMC1, highlighting its off-target effects and urging cautious interpretation of experimental outcomes. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to PGRMC1 and AG-205

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile protein with roles in steroid signaling, cytochrome P450 activation, and drug binding.[1] Its dysregulation is associated with various pathologies, particularly cancer, where it is often upregulated and contributes to cell survival and resistance to damage.[1][2] This has made PGRMC1 an attractive therapeutic target.

AG-205 was identified as a potent inhibitor of PGRMC1 and has been instrumental in elucidating PGRMC1's functions.[3][4] It is a small molecule that has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] However, recent studies have brought the specificity of AG-205 into question, demonstrating that some of its effects are independent of PGRMC1.[7][8][9]

Mechanism of Action and Cellular Effects

AG-205 is reported to act as an antagonist of PGRMC1.[10][11] Its proposed mechanism involves competing with heme for the cytochrome b5/heme-binding domain of PGRMC1, which disrupts the formation of PGRMC1 dimers and oligomers, the active forms of the protein.[10] This inhibition is thought to underlie its effects on cell signaling and viability.

Key cellular processes reported to be affected by AG-205 include:

-

Cancer Cell Proliferation and Survival: AG-205 decreases the proliferation of breast cancer cells in a dose-dependent manner and induces apoptosis.[5] It has been shown to cause G1-phase arrest in the cell cycle.[5]

-

Cholesterol Biosynthesis and Steroidogenesis: Some studies initially suggested a link between AG-205's effects and PGRMC1's role in sterol metabolism.[8] However, subsequent research has demonstrated that AG-205 can upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[7][9]

-

Signaling Pathways: AG-205 has been shown to block NF-kB signaling and activate the BDNF/PI3K/AKT pathway, preventing neuronal resistance to hypoxic ischemia.[3]

-

Galactosylceramide and Sulfatide Synthesis: AG-205 strongly inhibits the synthesis of galactosylceramide and sulfatide. This effect was found to be independent of PGRMC1 and PGRMC2, indicating that AG-205 is an inhibitor of UDP-galactose: ceramide galactosyltransferase.[12][[“]][14][15]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of AG-205 in various experimental settings.

Table 1: IC50 Values of AG-205 in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 18 | [16] |

| MDA-MB-468 | Breast Cancer | 12 | [16] |

| A549 | Lung Cancer | 15 | [16] |

| H157 | Lung Cancer | 10 | [16] |

| A431 | Epidermoid Carcinoma | Not specified | [16] |

Table 2: Effective Concentrations of AG-205 in Various Assays

| Cell Line/System | Assay | Concentration | Observed Effect | Reference |

| ZR-75-1 and MDA-MB-468 Breast Cancer Cells | Proliferation Assay | 10-100 µM | Dose-dependent decrease in proliferation | [5] |

| ZR-75-1 and MDA-MB-468 Breast Cancer Cells | Apoptosis Assay | 50 µM | Significant induction of apoptosis | [5] |

| HEC-1A and T-HESC Endometrial Cells | Cell Viability Assay | 30 µM and 45 µM | Significant reduction in cell viability after 32h and 24h, respectively | [8] |

| HEC-1A and T-HESC Endometrial Cells | Transcriptomic Analysis | 15 µM | Upregulation of cholesterol biosynthesis and steroidogenesis genes | [8] |

| Human Granulosa/Luteal Cells | Oxidative Stress-Induced Apoptosis | 50 µM | Blocked progesterone's anti-apoptotic effect | [10] |

| SMKT-R3 Renal Cancer Cells | Sulfatide Synthesis Inhibition | 2-10 µM | Strong inhibition of sulfatide synthesis | [14] |

| Ovaries (16.5 dpc) | Primordial Follicle Formation | 5 µM | Reversed progesterone's suppressive effect | [17] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of AG-205 on the viability and proliferation of cancer cells.

Methodology (based on MTT assay as described in[18]):

-

Cell Seeding: Plate cells (e.g., MCF7, T47D, MDA-MB-231) in 96-well plates at an appropriate density.

-

Treatment: After cell attachment, treat the cells with various concentrations of AG-205 (e.g., 10⁻⁹ M to 10⁻⁶ M) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated cells to the vehicle-treated control cells to determine the relative cell viability.

Western Blot Analysis

Objective: To assess the effect of AG-205 on the expression levels of specific proteins.

Methodology (general protocol):

-

Cell Lysis: Treat cells with AG-205 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro UDP-galactose: Ceramide Galactosyltransferase (CGT) Assay

Objective: To determine if AG-205 directly inhibits the enzymatic activity of CGT.

Methodology (as described in[14]):

-

Enzyme Preparation: Use purified or recombinant CGT enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorescently labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of AG-205 or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

-

Thin-Layer Chromatography (TLC): Separate the lipid extract on a TLC plate.

-

Detection and Quantification: Visualize the fluorescently labeled galactosylceramide product and quantify its intensity.

-

Data Analysis: Calculate the percentage of inhibition of CGT activity by AG-205 compared to the control.

Signaling Pathways and Experimental Workflows

PGRMC1-Mediated Pro-Survival Signaling and Inhibition by AG-205

Caption: AG-205 inhibits PGRMC1 dimerization, blocking pro-survival signaling.

AG-205's Off-Target Effect on Sphingolipid Synthesis

Caption: AG-205 directly inhibits the enzyme CGT, a PGRMC1-independent effect.

Experimental Workflow for Investigating AG-205 Specificity

Caption: Workflow to test if AG-205's effects are dependent on PGRMC1.

Discussion and Future Directions

The body of evidence surrounding AG-205 presents a complex picture. While it remains a valuable tool for studying cellular processes, its designation as a specific PGRMC1 inhibitor requires careful consideration. Studies demonstrating its effects in PGRMC1-null cells conclusively show that it has off-target activities.[12][14][15] The inhibition of UDP-galactose: ceramide galactosyltransferase is a prime example of such an off-target effect.[12][[“]][14][15]

For researchers and drug development professionals, this has several implications:

-

Re-evaluation of Past Findings: Studies that have used AG-205 as the sole evidence for PGRMC1's involvement in a particular process may need to be re-evaluated.

-

Importance of Control Experiments: The use of PGRMC1 knockout or knockdown models is crucial to validate the on-target effects of AG-205.

-

Opportunities for New Discoveries: The off-target effects of AG-205 open up new avenues of research. For instance, its role as a CGT inhibitor could be explored for therapeutic applications in diseases where galactosylceramide and sulfatide metabolism are dysregulated.

Future research should focus on developing more specific PGRMC1 inhibitors to dissect its precise biological functions. Additionally, a comprehensive profiling of AG-205's targets is warranted to fully understand its pharmacological effects and potential therapeutic applications, whether on-target or off-target.

Conclusion

AG-205 is a potent bioactive molecule that has significantly contributed to our understanding of PGRMC1 and related cellular pathways. However, the discovery of its off-target effects, particularly the inhibition of CGT, necessitates a nuanced interpretation of data generated using this compound. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway diagrams to aid researchers in designing rigorous experiments and accurately interpreting their findings. By acknowledging the dual nature of AG-205 as both a PGRMC1 ligand and an inhibitor of other cellular targets, the scientific community can continue to leverage this compound for novel discoveries while avoiding potential misinterpretations.

References

- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ag-205-pgrmc1-inhibitor [timtec.net]

- 5. researchgate.net [researchgate.net]

- 6. Progesterone receptor membrane component 1 (Pgrmc1): a heme-1 domain protein that promotes tumorigenesis and is inhibited by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. health.uconn.edu [health.uconn.edu]

- 11. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. consensus.app [consensus.app]

- 14. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uknowledge.uky.edu [uknowledge.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Multifaceted Biological Activity of AG-205: A Technical Guide

Introduction

AG-205 is a small molecule that has garnered scientific interest due to its diverse biological activities. Initially identified as a ligand and antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), it has been investigated for its potential therapeutic applications, particularly in oncology.[1] However, subsequent research has revealed a broader and more complex pharmacological profile, including off-target effects and activities independent of PGRMC1. This technical guide provides an in-depth overview of the known biological activities of AG-205, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Quantitative Data on AG-205 Biological Activity

The following tables summarize the key quantitative data reported for AG-205 across various studies, including its inhibitory concentrations in cancer cell lines and its antibacterial efficacy.

Table 1: Inhibitory Activity of AG-205 in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | Parameter | Value (µM) | Reference |

| A431 | Epithelioid Carcinoma | IC50 | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | IC50 | 18 | [2] |

| MDA-MB-468 | Breast Cancer | IC50 | 12 | [2] |

| A549 | Lung Cancer | IC50 | 15 | [2] |

| H157 | Lung Cancer | IC50 | 10 | [2] |

| ZR-75-1 | Breast Cancer | Effective Concentration | 10-100 | [3] |

| SMKT-R3 | Renal Cancer | Effective Concentration | Low µM | [4] |

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[5][6][7]

Table 2: Antibacterial Activity of AG-205 against Streptococcus pneumoniae

| Strain | Parameter | Value (µg/mL) | Assay Medium | Reference |

| Various Clinical Isolates | MIC | 1 - 8 | Brain Heart Infusion (BHI) Broth | [8] |

| Strains with Reduced Susceptibility | MIC | >16 | Brain Heart Infusion (BHI) Broth | [8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Biological Activities and Signaling Pathways

AG-205 exhibits distinct biological activities by modulating different cellular pathways. The primary reported activities are the antagonism of PGRMC1 and its downstream effects, the inhibition of bacterial fatty acid synthesis, and PGRMC1-independent off-target effects on lipid metabolism.

PGRMC1 Antagonism and Anti-Cancer Effects

AG-205 acts as an antagonist to PGRMC1, a heme-binding protein implicated in various cellular processes, including cell proliferation and survival, particularly in cancer.[1][9] Inhibition of PGRMC1 signaling by AG-205 has been shown to impede cancer cell progression through multiple mechanisms:

-

Inhibition of Cell Proliferation and Viability: AG-205 decreases the proliferation of breast cancer cells in a dose-dependent manner.[3]

-

Induction of Cell Cycle Arrest: In breast cancer cell lines, AG-205 treatment leads to G1-phase arrest, accompanied by a decrease in the levels of key cell cycle regulators CDK4 and Cyclin D1.[3]

-

Apoptosis Induction: The compound significantly induces apoptosis in breast cancer cells, which is associated with increased levels of cleaved PARP, Bax, and cleaved-caspase 3.[3]

-

Modulation of EGFR/PI3K/AKT Signaling: PGRMC1 can stabilize the Epidermal Growth Factor Receptor (EGFR).[9] By antagonizing PGRMC1, AG-205 is thought to disrupt the EGFR/PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

-

Induction of Apoptotic Gene Expression: In human granulosa/luteal cells, AG-205 was found to increase the expression of the pro-apoptotic gene Harakiri (Hrk), a BH3-only member of the BCL2 family.[10][11] This suggests a mechanism where AG-205 primes cells for apoptosis by upregulating key apoptotic activators. AG-205 appears to promote the monomeric form of PGRMC1 over its dimeric/oligomeric forms, which may be linked to the altered gene expression.[10][11]

Inhibition of Bacterial Fatty Acid Synthesis

In a distinct biological context, a compound identified as AG205 acts as a potent inhibitor of FabK, the enoyl-ACP reductase in the bacterium Streptococcus pneumoniae.[12] This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.

-

Specific Inhibition of Lipid Biosynthesis: Macromolecular synthesis assays have demonstrated that AG205 selectively inhibits the incorporation of acetic acid, indicating a specific effect on lipid biosynthesis.[8]

-

Bacteriostatic Activity: Time-kill studies have shown that AG205 has a bacteriostatic effect, inhibiting the growth of S. pneumoniae rather than actively killing the bacteria.[8]

-

Spectrum of Activity: AG205 does not show activity against bacteria that possess the FabI enoyl-ACP reductase, such as Staphylococcus aureus and E. coli, highlighting its specificity for FabK.[8]

PGRMC1-Independent Off-Target Activities

Recent studies have raised questions about the specificity of AG-205 for PGRMC1, revealing significant off-target effects, primarily related to lipid and sterol metabolism.

-

Inhibition of Galactosphingolipid Synthesis: AG-205 strongly inhibits the synthesis of galactosylceramide (GalC) and sulfatide.[4][9] This effect was observed in cells lacking PGRMC1, indicating a PGRMC1-independent mechanism.[4][9] Further investigation revealed that AG-205 directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4][9]

-

Upregulation of Cholesterol and Steroid Synthesis: Transcriptomic analysis of human endometrial cells treated with AG-205 showed a significant upregulation of genes involved in the cholesterol biosynthetic pathway and steroidogenesis.[13][14][15] This effect was also found to be independent of PGRMC1.[13][14][15]

These findings suggest that caution should be exercised when interpreting data from studies using AG-205 as a specific PGRMC1 inhibitor, especially in cellular contexts where galactosphingolipid and sterol metabolism are active.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on AG-205. These are generalized protocols based on standard laboratory practices.

Cell Viability/Proliferation Assay (MTS Assay)

-

Cell Seeding: Plate cells (e.g., ZR-75-1, MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of AG-205 (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the AG-205 concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of AG-205 (e.g., 50 µM) or vehicle control for 24 hours.[3]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with AG-205 (e.g., 50 µM) as described for the cell cycle analysis.[3] Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the cells promptly by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vitro UDP-Galactose: Ceramide Galactosyltransferase (CGT) Enzyme Activity Assay

-

Enzyme Source Preparation: Prepare microsomes from cells overexpressing CGT (e.g., CHO-CGT cells).[9]

-

Reaction Mixture: Set up a reaction mixture containing the microsomal protein, a fluorescently-labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

-

Inhibitor Addition: Add AG-205 at the desired concentration (e.g., 50 µM) or a vehicle control to the reaction mixture.[9]

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Separate the lipid products (fluorescently-labeled galactosylceramide) from the substrate using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed by measuring the fluorescence intensity of the corresponding spot on the TLC plate. Compare the activity in the presence and absence of AG-205 to determine the percentage of inhibition.

Conclusion

AG-205 is a compound with a complex pharmacological profile. While it was initially characterized as a PGRMC1 antagonist with anti-cancer properties, it is now evident that its biological activities extend beyond this single target. Its ability to inhibit bacterial FabK highlights its potential as an antibacterial agent. However, the discovery of its significant, PGRMC1-independent off-target effects on lipid and sterol metabolism necessitates a careful and nuanced interpretation of experimental results. For researchers, scientists, and drug development professionals, it is crucial to consider this multifaceted activity when designing experiments and evaluating the therapeutic potential of AG-205 and its analogs. Future research should focus on elucidating the precise molecular interactions underlying its various effects to better harness its potential therapeutic benefits while mitigating unintended consequences.

References

- 1. rndsystems.com [rndsystems.com]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide | MDPI [mdpi.com]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. health.uconn.edu [health.uconn.edu]

- 12. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

AG-205: A Technical Guide to its Molecular Structure, Properties, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule inhibitor primarily targeting the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in a variety of cellular processes, including tumorigenesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of AG-205. It details established experimental protocols for assessing its effects on cell viability and key signaling pathways, and presents quantitative data to support its mechanism of action. The information herein is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this compound.

Molecular Structure and Physicochemical Properties

AG-205, with the chemical formula C22H23ClN6OS, is a complex heterocyclic molecule.[1] Its structure features a tetrazole ring linked via a thioether bridge to an acetylated pyrido[4,3-b]indole core. The presence of a chlorophenyl group is a notable feature of its structure.

| Property | Value | Reference |

| CAS Number | 442656-02-2 | [1] |

| Molecular Formula | C22H23ClN6OS | [1] |

| Molecular Weight | 454.98 g/mol | [1] |

| IUPAC Name | 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone | [1] |

| InChI Key | GJNBAISSZRNGTM-UHFFFAOYSA-N | [1] |

| SMILES Code | CC1=CC2=C(N(C(CSC3=NN=NN3C4=CC=C(Cl)C=C4)=O)C5C2CN(C)CC5)C=C1 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at +4°C | [2] |

Biological Activity and Mechanism of Action

AG-205 is recognized as a potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[3] PGRMC1 is a heme-binding protein involved in various cellular functions, including cholesterol biosynthesis and the regulation of cytochrome P450 enzymes.[4] By inhibiting PGRMC1, AG-205 can modulate these processes.[4]

Recent studies, however, suggest that the biological effects of AG-205 may not be exclusively mediated by PGRMC1. Research has shown that AG-205 can directly inhibit the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is involved in the synthesis of galactosylceramide and sulfatide.[5] This indicates that AG-205 may have multiple cellular targets.

Effects on Cancer Cell Viability

AG-205 has been demonstrated to inhibit the viability of various cancer cell lines.[6] This effect is believed to be, at least in part, a consequence of its interaction with PGRMC1, which is often overexpressed in tumors and contributes to cancer cell proliferation and survival.[4]

Neuroprotective Properties

AG-205 has also been investigated for its neuroprotective potential. It has been shown to mitigate neuronal resistance to hypoxic-ischemic conditions.[3] This neuroprotective effect is associated with its ability to modulate key signaling pathways involved in neuronal survival and inflammation.[3]

Key Signaling Pathway Interactions

AG-205 has been shown to influence critical intracellular signaling pathways, notably the NF-κB and BDNF/PI3K/AKT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[7] AG-205 has been found to prevent the activation of NF-κB signaling.[3] This inhibitory action likely contributes to its anti-inflammatory and neuroprotective properties.

Modulation of the BDNF/PI3K/AKT Pathway

The Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, acting through the PI3K/AKT pathway, is crucial for neuronal survival, growth, and synaptic plasticity.[8] AG-205 has been reported to prevent the activation of this pathway, an effect that may seem counterintuitive to its neuroprotective role and suggests a complex mechanism of action that warrants further investigation.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the biological effects of AG-205.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

AG-205 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AG-205 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AG-205. Include a vehicle control (medium with DMSO at the same concentration as the highest AG-205 treatment).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for PI3K/AKT and NF-κB Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT and NF-κB signaling pathways, including their phosphorylated (activated) forms.

Materials:

-

Target cells

-

AG-205

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-p65, anti-total p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with AG-205 at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Host cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

AG-205

-

Stimulating agent (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of AG-205 for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the inhibition of NF-κB activity by AG-205 relative to the stimulated control.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for screening and characterizing a small molecule inhibitor like AG-205.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. promega.es [promega.es]

The Discovery and Synthesis of AG-205: A Dual-Targeting Bioactive Compound

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 has emerged as a significant small molecule of interest in biomedical research due to its dual inhibitory action against Progesterone Receptor Membrane Component 1 (PGRMC1) and the bacterial enzyme FabK. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and biological activities of AG-205. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

AG-205, with the chemical formula C₂₂H₂₃ClN₆OS and a molecular weight of 454.98 g/mol , was initially identified as a ligand and potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3] PGRMC1 is a multifaceted protein implicated in various cellular processes, including cholesterol metabolism and cancer progression.[4] Subsequent research revealed that AG-205 also exhibits significant antibacterial activity, specifically against Streptococcus pneumoniae, by inhibiting the enoyl-acyl carrier protein (ACP) reductase, FabK, an essential enzyme in bacterial fatty acid synthesis. This dual-targeting capability makes AG-205 a compelling candidate for further research in both oncology and infectious diseases.

Discovery and Biological Activity

Inhibition of PGRMC1 and Anticancer Effects

AG-205 has been shown to inhibit the function of PGRMC1, a protein often overexpressed in various cancer cell lines.[5] This inhibition leads to a decrease in cancer cell viability and progression.[1] Studies have demonstrated that AG-205 can induce apoptosis and inhibit cell cycle progression in breast cancer cells.[6] The inhibitory effects of AG-205 on cancer cell lines have been quantified through various cell viability assays, with reported IC₅₀ values in the micromolar range.[6]

Inhibition of FabK and Antibacterial Activity

A significant discovery was the potent inhibitory effect of AG-205 on FabK, the enoyl-ACP reductase in Streptococcus pneumoniae. This enzyme is crucial for the elongation of fatty acids, a vital process for bacterial survival. The inhibition of FabK by AG-205 leads to a disruption of the bacterial cell membrane synthesis, resulting in antibacterial action. The minimum inhibitory concentration (MIC) of AG-205 against various strains of S. pneumoniae has been reported, highlighting its potential as a novel antibiotic.[7][8][9]

Physicochemical Properties of AG-205

A summary of the key physicochemical properties of AG-205 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 442656-02-2 | [1][2][3] |

| Molecular Formula | C₂₂H₂₃ClN₆OS | [1][2] |

| Molecular Weight | 454.98 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO (up to 50 mM) | [2] |

Proposed Synthesis of AG-205

A potential retrosynthetic analysis suggests the disconnection of the molecule into three key fragments: 4-chloroaniline, a thiazole (B1198619) derivative, and a thiophene-containing side chain. The synthesis could proceed through the following key steps:

-

Synthesis of the Thiazole Core: Reaction of a substituted phenacyl bromide with a thiourea (B124793) derivative to form the 2-aminothiazole (B372263) ring.[10]

-

Synthesis of the Thiophene (B33073) Side Chain: Functionalization of a thiophene derivative to introduce the diethylaminomethyl group.[11]

-

Coupling and Final Modification: Coupling of the thiazole and thiophene fragments, potentially through a Suzuki or other cross-coupling reaction, followed by the introduction of the N-(4-chlorophenyl) group.[1][12]

A generalized workflow for the proposed synthesis is illustrated below.

Caption: A plausible multi-step synthesis workflow for AG-205.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of AG-205.

Table 1: In Vitro Anticancer Activity of AG-205 (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A431 | Epidermoid Carcinoma | ~18 | [6] |

| MDA-MB-231 | Breast Cancer | 18 | [6] |

| MDA-MB-468 | Breast Cancer | 12 | [6] |

| A549 | Lung Cancer | 15 | [6] |

| H157 | Lung Cancer | 10 | [6] |

Table 2: Antibacterial Activity of AG-205 against Streptococcus pneumoniae (MIC Values)

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Clinical Isolates | Various | 1 - >16 | |

| Penicillin-susceptible | - | Data not available | |

| Penicillin-resistant | - | Data not available |

Note: Specific MIC values for a range of S. pneumoniae strains were not available in the initial search results. Further literature review is required to populate this table comprehensively.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of AG-205 on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of AG-205 in culture medium. Replace the existing medium with the medium containing different concentrations of AG-205. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

FabK Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of FabK by AG-205.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH, and purified FabK enzyme.

-

Inhibitor Addition: Add varying concentrations of AG-205 to the wells. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., crotonoyl-ACP).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of AG-205 for FabK inhibition.

Macromolecular Synthesis Assay

This assay helps to determine the specific cellular pathway targeted by an antibacterial compound.

-

Bacterial Culture: Grow S. pneumoniae to the mid-logarithmic phase.

-

Compound Treatment: Aliquot the bacterial culture into tubes and treat with AG-205 at various concentrations. Include a no-drug control and positive controls for inhibition of specific pathways (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and cerulenin (B1668410) for fatty acid synthesis).

-

Radiolabeled Precursor Addition: Add specific radiolabeled precursors to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]acetate for fatty acid synthesis.

-

Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Filtration and Scintillation Counting: Filter the precipitates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of each pathway by comparing the radioactivity in the AG-205-treated samples to the no-drug control.

Signaling Pathways and Visualizations

PGRMC1 Signaling Pathway

PGRMC1 is involved in multiple signaling pathways that promote cancer cell survival and proliferation. It can interact with the epidermal growth factor receptor (EGFR) and cytochromes P450, influencing downstream signaling cascades.[5][13] AG-205, by inhibiting PGRMC1, is thought to disrupt these pro-tumorigenic signals.

Caption: AG-205 inhibits PGRMC1, disrupting its interaction with EGFR and P450 enzymes.

Bacterial Fatty Acid Synthesis and FabK Inhibition

The bacterial fatty acid synthesis (FASII) pathway is a series of cyclic reactions that elongate acyl chains. FabK catalyzes the final reduction step in each cycle. Inhibition of FabK by AG-205 halts this essential process.

Caption: AG-205 targets and inhibits the FabK enzyme in the bacterial FASII pathway.

Conclusion and Future Directions

AG-205 is a promising bioactive molecule with a unique dual-targeting mechanism of action. Its ability to inhibit PGRMC1 in cancer cells and FabK in Streptococcus pneumoniae opens up exciting avenues for the development of novel therapeutics. This technical guide provides a foundational resource for researchers interested in AG-205, summarizing its discovery, biological activities, and proposed synthesis, along with key experimental protocols.

Future research should focus on elucidating the precise molecular interactions of AG-205 with its targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to evaluate its therapeutic potential in relevant disease models. The development of a robust and scalable synthetic route will be critical for advancing AG-205 through the drug development pipeline. The information and protocols provided herein are intended to facilitate these future research endeavors.

References

- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AG-205 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule that has garnered significant interest in the scientific community, primarily for its role as a modulator of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1). Initially identified through an in-silico screening against the Arabidopsis thaliana homolog of Pgrmc1, AG-205 has since been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the target identification and validation of AG-205, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Recent research has also raised important questions about the specificity of AG-205, suggesting potential off-target effects that are critical to consider in its development as a therapeutic agent. This guide will address both the established role of AG-205 as a Pgrmc1 ligand and the emerging evidence of its broader biological activity.

Target Identification: Progesterone Receptor Membrane Component 1 (Pgrmc1)

The primary identified target of AG-205 is Pgrmc1, a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis. Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity of AG-205 to Pgrmc1

The initial identification of AG-205 as a ligand for the Pgrmc1 homolog in Arabidopsis thaliana, At2g24940, was achieved through a combination of in-silico screening and subsequent validation using surface plasmon resonance (SPR).[1] This pioneering study reported dissociation constants (Kd) for AG-205 and other identified ligands in the micromolar range.

Table 1: Binding Affinity of AG-205

| Target Protein | Method | Dissociation Constant (Kd) |

|---|

| A. thaliana Pgrmc1 homolog (At2g24940) | Surface Plasmon Resonance | 64 µM |

Note: The binding affinity for human Pgrmc1 has not been definitively established in the reviewed literature.

Target Validation in Cancer Cell Lines

The validation of Pgrmc1 as the target of AG-205's anti-cancer effects has been pursued through various cellular assays, primarily focusing on cell viability and the elucidation of the underlying molecular mechanisms.

Cellular Viability and IC50 Values

The inhibitory effect of AG-205 on the proliferation of various cancer cell lines has been quantified by determining its half-maximal inhibitory concentration (IC50). These values demonstrate a dose-dependent inhibition of cell growth.

Table 2: IC50 Values of AG-205 in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) (Serum-starved) |

|---|---|---|

| A431 | Epithelioid Carcinoma | Not specified |

| MDA-MB-231 | Breast Adenocarcinoma | 18 |

| MDA-MB-468 | Breast Adenocarcinoma | 12 |

| A549 | Lung Carcinoma | 15 |

| H157 | Lung Squamous Cell Carcinoma | 10 |

Experimental Protocols

Objective: To determine the binding kinetics and affinity of a small molecule (analyte, e.g., AG-205) to a purified protein (ligand, e.g., Pgrmc1).

Methodology:

-

Immobilization: Purified Pgrmc1 is covalently immobilized on a sensor chip surface.

-

Binding: A solution containing AG-205 at various concentrations is flowed over the sensor surface. The binding of AG-205 to the immobilized Pgrmc1 causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

-

Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the AG-205 from Pgrmc1.

-

Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Objective: To assess the effect of AG-205 on the metabolic activity of cancer cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of AG-205 and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are plotted against the log of the AG-205 concentration, and the IC50 value is calculated as the concentration of AG-205 that causes a 50% reduction in cell viability compared to untreated controls.

Objective: To validate that the effects of AG-205 are mediated through Pgrmc1 by specifically reducing the expression of the Pgrmc1 protein.

Methodology:

-

siRNA Transfection: Cancer cells are transfected with small interfering RNA (siRNA) molecules specifically designed to target the mRNA of Pgrmc1. A non-targeting siRNA is used as a negative control.

-

Incubation: The cells are incubated to allow for the degradation of the target mRNA and subsequent reduction in Pgrmc1 protein levels.

-

Validation of Knockdown: The efficiency of Pgrmc1 knockdown is confirmed by Western blot or qRT-PCR analysis.

-

Functional Assays: The transfected cells are then used in functional assays (e.g., MTT assay, migration assay) to assess whether the knockdown of Pgrmc1 phenocopies the effects of AG-205 treatment.

Signaling Pathways Modulated by AG-205

AG-205 has been shown to influence several key signaling pathways implicated in cancer progression. The following diagrams illustrate the proposed mechanisms of action.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the identification and validation of AG-205 as a Pgrmc1 ligand.

AG-205 and the EGFR Signaling Pathway

Pgrmc1 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. AG-205 is proposed to modulate this interaction and the downstream signaling cascade.

Caption: Proposed mechanism of AG-205's effect on the EGFR signaling pathway via Pgrmc1.

AG-205 and Sterol Biosynthesis Pathway

Pgrmc1 is also involved in the regulation of cholesterol and sterol biosynthesis. AG-205 has been observed to influence the expression of genes involved in this pathway, although the exact mechanism and its dependence on Pgrmc1 are still under investigation.

Caption: Overview of the SREBP-mediated sterol biosynthesis pathway and the potential influence of AG-205.

Off-Target Effects and Specificity of AG-205

While Pgrmc1 is the most well-characterized target of AG-205, emerging evidence suggests that it may not be entirely specific. Studies have shown that some cellular effects of AG-205 are independent of Pgrmc1 expression. For example, AG-205 has been found to inhibit UDP-galactose: ceramide galactosyltransferase, an enzyme involved in the synthesis of galactosylceramide and sulfatide. This highlights the importance of comprehensive off-target profiling in the continued development of AG-205.

Experimental Protocols for Investigating Off-Target Effects

Objective: To identify proteins that interact with AG-205 or whose interaction with a primary target (like Pgrmc1) is altered by AG-205.

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: An antibody against a protein of interest (e.g., Pgrmc1) is used to pull down the protein and its interacting partners from the cell lysate. This can be performed in the presence and absence of AG-205.

-

Elution: The protein complexes are eluted from the antibody-bead conjugate.

-

Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

-

Data Analysis: Proteins that are differentially present in the immunoprecipitates with and without AG-205 treatment are identified as potential direct or indirect targets.

Objective: To obtain a global view of changes in protein expression in response to AG-205 treatment.

Methodology:

-

Cell Treatment: Cells are treated with AG-205 or a vehicle control.

-

Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The abundance of thousands of proteins is quantified and compared between the AG-205-treated and control samples to identify proteins whose expression levels are significantly altered.

Conclusion

AG-205 is a valuable research tool for investigating the function of Pgrmc1 and holds potential as a lead compound for the development of novel cancer therapeutics. Its ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations is well-documented. However, the emerging evidence of its off-target effects necessitates a cautious and thorough approach to its further development.

This technical guide has provided a comprehensive overview of the current understanding of AG-205's target identification and validation. The detailed experimental protocols and visual representations of the signaling pathways involved are intended to serve as a valuable resource for researchers in the field. Future work should focus on definitively determining the binding affinity of AG-205 to human Pgrmc1, conducting comprehensive off-target profiling using proteomics approaches, and quantitatively assessing its impact on key signaling pathways to fully elucidate its mechanism of action and therapeutic potential.

References

AG-205: A Dual-Role Modulator of Bacterial and Mammalian Cell Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 is a multifaceted small molecule that has demonstrated significant and distinct biological activities in both prokaryotic and eukaryotic systems. Initially identified as a potent antibacterial agent, AG-205 targets the fatty acid biosynthesis pathway in Streptococcus pneumoniae. More recent research has unveiled its role as a modulator of signaling pathways in mammalian cells, primarily through its interaction with Progesterone Receptor Membrane Component 1 (PGRMC1) and its inhibitory effect on galactosylceramide synthesis. This technical guide provides a comprehensive overview of the known roles of AG-205 in cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The dual nature of AG-205's activity presents both opportunities and challenges for its therapeutic development, necessitating a thorough understanding of its distinct mechanisms of action.

AG-205 as an Antibacterial Agent: Targeting FabK in Streptococcus pneumoniae

AG-205 has been identified as a novel and potent inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae.[1][2] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for elongating fatty acid chains.[3] The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.[3]

Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary antibacterial mechanism of AG-205 is the specific inhibition of lipid biosynthesis.[1][2] This was demonstrated through macromolecular synthesis assays, which showed that AG-205 selectively blocks the incorporation of precursors into lipids in S. pneumoniae.[1] This targeted action on the FAS-II pathway, which is distinct from the mammalian fatty acid synthesis (FAS-I) system, highlights the potential for selective antibacterial activity.[3]

Quantitative Data: In Vitro Efficacy

The following table summarizes the quantitative data for the antibacterial activity of AG-205 against S. pneumoniae.

| Parameter | Value | Target/Organism | Reference |

| IC50 for FabK | 1.5 µM | S. pneumoniae FabK | [3] |

| MIC Range | 1 to 8 µg/ml | Most S. pneumoniae isolates | [3] |

| MIC for resistant strains | >16 µg/ml | Some S. pneumoniae isolates | [3] |

Signaling Pathway Diagram

AG-205 in Mammalian Cell Signaling

In mammalian cells, AG-205 has been investigated primarily as an antagonist of Progesterone Receptor Membrane Component 1 (PGRMC1). However, recent studies have revealed a more complex pharmacological profile, including PGRMC1-independent effects on lipid metabolism and other signaling cascades.

Role as a PGRMC1 Antagonist

PGRMC1 is a heme-binding protein implicated in various cellular processes, including cell proliferation, apoptosis, and steroidogenesis.[4][5] AG-205 was identified as a ligand for PGRMC1 and has been used to probe its functions.[4] Some studies suggest that AG-205 can inhibit PGRMC1-mediated signaling, which may involve interactions with the EGFR/PI3K/AKT pathway.[4] However, the specificity of AG-205 for PGRMC1 has been questioned, as several of its effects are observed even in cells lacking PGRMC1.[4] While a definitive IC50 for AG-205 binding to PGRMC1 is not consistently reported, concentrations of 10-50 µM are often used in cell-based assays to inhibit its function.[1][2]

Inhibition of Galactosylceramide and Sulfatide Synthesis

A significant and well-characterized effect of AG-205 in mammalian cells is the inhibition of galactosylceramide (GalC) and sulfatide synthesis.[4] This occurs through the direct inhibition of the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4] Importantly, this inhibitory action is independent of PGRMC1 expression.[4] In vitro enzyme assays have shown that 50 µM AG-205 significantly inhibits CGT activity.[4]

Modulation of PI3K/AKT and NF-κB Signaling

Emerging evidence suggests that AG-205 can influence other critical signaling pathways. There are indications that AG-205 may prevent neuronal resistance to hypoxic ischemia by blocking NF-κB signaling and activating the BDNF/PI3K/AKT pathway. The precise mechanisms of these interactions are still under investigation.

Quantitative Data: Effects in Mammalian Cells

The following table summarizes the available quantitative data for AG-205's activity in mammalian cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Cell Viability) | 18 µM | MDA-MB-231 (breast cancer) | [6] |

| IC50 (Cell Viability) | 12 µM | MDA-MB-468 (breast cancer) | [6] |

| IC50 (Cell Viability) | 15 µM | A549 (lung cancer) | [6] |

| Inhibition of CGT activity | Significant at 50 µM | In vitro enzyme assay | [4] |

| Kd for AtPGRMC1 | 64 µM | A. thaliana PGRMC1 | [5] |

Signaling Pathway Diagrams

Experimental Protocols

Macromolecular Synthesis Assay in S. pneumoniae

This assay is used to determine the specific cellular pathway inhibited by an antibacterial compound.

Principle: The assay measures the incorporation of radiolabeled precursors into major classes of macromolecules (DNA, RNA, protein, and lipids). Selective inhibition of one pathway will result in a decreased incorporation of the corresponding precursor.

Detailed Methodology:

-

Bacterial Culture: Grow S. pneumoniae to early- to mid-logarithmic phase in a suitable broth medium.

-

Precursor Labeling: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor:

-

DNA Synthesis: [3H]thymidine

-

RNA Synthesis: [3H]uridine

-

Protein Synthesis: [3H]leucine

-

Lipid Synthesis: [3H]acetate or [3H]glycerol

-

-

Compound Treatment: Add AG-205 at various concentrations to the labeled cultures. Include a vehicle control (e.g., DMSO) and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and cerulenin (B1668410) for lipid synthesis).

-

Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates macromolecules while leaving unincorporated precursors in solution.

-

Filtration and Washing: Collect the precipitate by filtering the samples through glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove any remaining soluble precursors.

-

Quantification: Place the dried filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each AG-205 concentration relative to the vehicle control.

Thin-Layer Chromatography (TLC) for Galactosylceramide and Sulfatide Analysis

This method is used to separate and visualize lipids from cell extracts to assess the effect of AG-205 on their synthesis.

Detailed Methodology:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, SMKT-R3) to a desired confluency and treat with AG-205 or vehicle control for a specified time.

-

Lipid Extraction:

-

Wash cells with PBS and harvest by scraping.

-

Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

TLC Plate Preparation: Use silica (B1680970) gel TLC plates. Activate the plates by heating at 110°C for 30-60 minutes before use.

-

Sample Application:

-

Resuspend the dried lipid extracts in a small volume of chloroform:methanol.

-

Spot the samples onto the origin line of the TLC plate using a fine capillary tube.

-

Also spot lipid standards (e.g., purified GalC and sulfatide) for identification.

-

-

Chromatography:

-

Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

-

Allow the solvent to migrate up the plate until it is near the top.

-

-

Visualization:

-

Remove the plate from the chamber and allow it to dry completely.

-

Visualize the lipid spots using a suitable staining reagent (e.g., orcinol-sulfuric acid spray followed by heating) which is effective for glycolipids.

-

-

Analysis: Compare the migration of the sample lipids to the standards to identify GalC and sulfatide. The intensity of the spots can be quantified using densitometry to determine the relative amounts of each lipid.

Western Blotting for PI3K/AKT Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, indicating pathway activation or inhibition.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells and treat with AG-205, a known activator (e.g., EGF), and/or an inhibitor of the pathway for the desired time.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-